2-(Octadecylthio)quinoline
Description
Contextual Significance of Quinoline (B57606) Derivatives in Modern Chemical Science
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This status is due to the ability of the quinoline scaffold to serve as a foundation for a wide array of compounds with diverse and significant pharmacological activities. nih.govorientjchem.org Derivatives of quinoline are central to numerous therapeutic agents, including antimalarial drugs like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer treatments like camptothecin. rsc.orgnih.gov The versatility of the quinoline ring system allows it to be functionalized at various positions, leading to a vast library of molecules with tailored biological effects. frontiersin.org These effects span a wide spectrum, including anti-inflammatory, antiviral, antifungal, and neuroprotective properties. nih.govorientjchem.org
Beyond medicine, quinoline derivatives have found applications in materials science, where they are used in the synthesis of dyes, as corrosion inhibitors, and as solvents for resins. ecorfan.orgwikipedia.org Their unique electronic and photonic properties also make them valuable in the development of nanomaterials and optical devices. ecorfan.org The chemical reactivity of the quinoline system, which can undergo both electrophilic and nucleophilic substitution, provides chemists with a robust platform for creating novel and complex molecular architectures. frontiersin.orgecorfan.orgresearchgate.net
Rationale for Investigating Long-Chain Thio-Substituted Quinoline Systems
The investigation into quinoline derivatives bearing long-chain thio-substituents, such as 2-(octadecylthio)quinoline, is driven by the goal of combining the foundational properties of the quinoline nucleus with the distinct characteristics imparted by an extended alkylthio group. This strategic molecular design aims to create compounds with novel or enhanced functionalities.
The design of molecules like this compound is based on the principle of modulating physicochemical properties through specific structural additions. The introduction of a long alkyl chain, such as the 18-carbon octadecyl group, dramatically increases the molecule's lipophilicity (fat-solubility). This feature is critical in contexts where interaction with biological membranes or non-polar environments is desired. For instance, enhanced lipophilicity can influence how a molecule penetrates cell walls. noveltyjournals.com
The thioether (-S-) linkage itself is a key design element. Compared to an ether (-O-) or a simple alkyl (-CH2-) linkage, the sulfur atom has unique properties. It is larger, less electronegative, and possesses available d-orbitals, which can influence the electronic environment of the quinoline ring. NMR studies on related alkylthio-quinolines have revealed specific stereoelectronic interactions between the sulfur atom's lone electron pairs and the quinoline ring system, which can cause unusual shielding effects on nearby protons. tandfonline.com This thio-substituent can also serve as a handle for further chemical modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which further diversifies the chemical space. grafiati.com
Research into alkylthio-quinolines is exploring several promising directions. A significant area of focus is in the development of new therapeutic agents. Studies have shown that the introduction of alkylthio groups can modulate the biological activity of heterocyclic compounds. brieflands.com For instance, research into antileishmanial agents has indicated that modifying the side chains of quinoline derivatives, including the replacement of amino groups with sulfur substituents and the use of long alkyl chains, can significantly impact their efficacy. nih.govmdpi.com
Furthermore, synthetic chemistry is an active area of research, with chemists developing more efficient and environmentally friendly methods to produce these complex molecules. One-pot procedures for synthesizing C3-alkylthioquinolines have been developed, highlighting the ongoing interest in making these scaffolds more accessible for further study. grafiati.com The unique properties of these compounds also suggest potential applications in materials science, such as in the formulation of functional materials or as specialized corrosion inhibitors, an area where quinoline derivatives have already shown promise. wikipedia.orgnoveltyjournals.com
Table of Compounds
Properties
CAS No. |
116967-22-7 |
|---|---|
Molecular Formula |
C27H43NS |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-octadecylsulfanylquinoline |
InChI |
InChI=1S/C27H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27-23-22-25-20-17-18-21-26(25)28-27/h17-18,20-23H,2-16,19,24H2,1H3 |
InChI Key |
DJBPSUZFRPSUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of 2 Octadecylthio Quinoline and Its Structural Analogs
Pioneering Synthetic Pathways to 2-Thio-Quinoline Scaffolds
The construction of the 2-thio-quinoline core is a fundamental step in the synthesis of 2-(Octadecylthio)quinoline. Over the years, various methods have been developed, with nucleophilic substitution and oxidative annulation being prominent strategies.
Nucleophilic Substitution and Thiolation Strategies
Nucleophilic substitution reactions are a cornerstone in the synthesis of 2-thio-quinoline derivatives. A common approach involves the reaction of a 2-chloroquinoline (B121035) with a suitable sulfur nucleophile. For instance, 2-chloroquinolines can react with thiols or their corresponding salts to yield 2-thio-quinolines. researchgate.netsmolecule.comresearchgate.net The reactivity of 2-chloroquinoline is often higher than its 4-chloro counterpart towards certain nucleophiles like methoxide (B1231860) ions. researchgate.net
Thiolation can also be achieved using reagents like thiourea (B124793). The reaction of a dichloroquinoline with thiourea in boiling ethanol (B145695) can produce the corresponding quinoline-2-thione. mdpi.com This thione can exist in a thiolactam-thiolactim equilibrium. mdpi.com The resulting 2-mercaptoquinoline can then be alkylated to introduce the desired octadecyl group.
| Starting Material | Reagent | Product | Key Features |
|---|---|---|---|
| 2-Chloroquinoline | Octadecanethiol | This compound | Direct C-S bond formation. researchgate.netsmolecule.com |
| Dichloroquinoline | Thiourea | Quinoline-2-thione | Formation of a thione intermediate. mdpi.com |
| 2-Chloroquinoline | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | Demonstrates reactivity with N-nucleophiles. researchgate.net |
Oxidative Annulation Approaches for Quinoline (B57606) Ring Formation
Oxidative annulation has emerged as a powerful strategy for constructing the quinoline ring system from simpler acyclic precursors. scilit.commdpi.com These methods often involve the formation of C-C and C-N bonds in a cascade process, leading to the heterocyclic core. nih.gov Recent advancements have focused on utilizing transition-metal catalysis and environmentally benign oxidants. scilit.comresearchgate.net
For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively synthesize quinolines. acs.org Copper-catalyzed annulation of sulfoxonium ylides with anthranils under mild conditions using dioxygen as the oxidant is another innovative approach. mdpi.com Furthermore, metal-free oxidative annulation strategies have been developed, such as the K2S2O8-promoted reaction of anilines, aryl ketones, and DMSO, where DMSO acts as a methine equivalent. nih.gov These methods provide access to a wide range of substituted quinolines that can subsequently be functionalized at the 2-position.
Functionalization and Derivatization Techniques for the Octadecylthio Moiety
Once the 2-thio-quinoline scaffold is in hand, the introduction and modification of the octadecylthio group, as well as further functionalization of the quinoline core, are crucial for tailoring the compound's properties.
Selective C-S Bond Formation Methodologies
The formation of the C-S bond between the quinoline ring and the octadecyl chain is a key step. This is typically achieved through the alkylation of a 2-mercaptoquinoline or quinoline-2-thione intermediate with an octadecyl halide, such as octadecyl bromide. zsmu.edu.ua
Transition-metal-catalyzed cross-coupling reactions have also become instrumental in forming C-S bonds. ias.ac.in While challenges exist due to the potential for sulfur species to deactivate catalysts, efficient methods have been developed. For instance, copper-catalyzed Chan-Lam cross-coupling of thiols with boronic acids provides a route to aryl sulfides. ias.ac.in Visible-light-mediated C-S bond formation reactions are also gaining attention as a greener alternative. sioc-journal.cn
| Reactants | Catalyst/Promoter | Reaction Type | Key Features |
|---|---|---|---|
| 2-Mercaptoquinoline + Octadecyl bromide | Base | Nucleophilic Alkylation | Classic and straightforward method. zsmu.edu.ua |
| Thiol + Boronic Acid | Copper Catalyst (e.g., Cu(OAc)2) | Chan-Lam Cross-Coupling | Forms aryl-sulfur bonds. ias.ac.in |
| Allylic Alcohols + Sulfinic Acids | None (Water-promoted) | Dehydrative Cross-Coupling | Metal-free and occurs in aqueous media. nih.gov |
Introduction of Diverse Functionalities on the Quinoline Core
The functionalization of the quinoline ring itself offers a pathway to a vast array of structural analogs. mdpi.com C-H activation has become a powerful tool for the regioselective introduction of various functional groups at different positions of the quinoline core. mdpi.comrsc.org Transition metals like rhodium, palladium, and copper are frequently employed as catalysts in these transformations. mdpi.com
For instance, rhodium-catalyzed reactions have been used for the C-8 alkylation of quinolines. researchgate.net Nickel-catalyzed coupling can introduce amino groups at the C-2 position. rsc.org Furthermore, the quinoline N-oxide can act as a directing group to facilitate functionalization at specific sites. mdpi.com These methods allow for the synthesis of quinoline derivatives with diverse substitution patterns, which can then be converted to the corresponding 2-(octadecylthio) analogs.
Green Chemistry Principles in Synthetic Strategies for Quinoline Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives. nih.govresearchgate.net The goal is to develop methods that are more environmentally friendly, efficient, and sustainable. rsc.orgacs.org
Key aspects of green quinoline synthesis include the use of greener solvents like water or formic acid, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave and ultrasound irradiation. acs.orgijpsjournal.com For example, a sustainable one-step electrosynthetic strategy for quinoline synthesis from nitro compounds has been reported, which uses electricity as a clean reagent and operates under mild, aqueous conditions. rsc.org This method boasts high atom economy and avoids hazardous reducing agents. rsc.org
Water has been shown to promote certain C-S bond formation reactions, acting as a promoter through intermolecular hydrogen bonds. nih.gov Additionally, solvent-free methods for the Friedländer synthesis of quinolines have been developed using catalysts like silica (B1680970) and molecular iodine. acs.org These green approaches not only reduce the environmental impact but can also lead to improved reaction efficiency and easier product isolation. rsc.orgacs.org
Electrochemical Synthesis Methodologies for Quinoline Derivatives
The pursuit of sustainable and efficient chemical transformations has led to a growing interest in electrochemical synthesis. This approach offers a green alternative to conventional methods by minimizing the use of hazardous reagents and often providing high selectivity under mild reaction conditions. In the context of quinoline chemistry, electrochemical methods have emerged as a powerful tool for the functionalization of the quinoline core. While direct electrochemical synthesis of this compound is not extensively documented in the current literature, the electrochemical synthesis of its structural analogs, particularly those involving the introduction of a thioether linkage, provides significant insights into potential synthetic strategies.
One of the most relevant advancements in this area is the electrochemical C3-thiolation of quinolines. rsc.org This method allows for the direct formation of a carbon-sulfur bond at the C3 position of the quinoline ring, yielding 3-thioquinolines, which are structural isomers of the target compound. This process is characterized by its high atom economy and the use of readily available starting materials. rsc.org
The reaction typically proceeds in an undivided electrochemical cell, which simplifies the experimental setup. rsc.org Various aryl and alkyl thiols can be successfully coupled with quinoline derivatives, demonstrating the method's broad substrate scope. rsc.org The presence of an additive, such as boron trifluoride etherate (BF₃·OEt₂), has been found to be crucial for the success of this transformation. rsc.org Mechanistic studies, including cyclic voltammetry, suggest that the reaction likely involves the cathodic reduction of the quinoline to form an intermediate that is then intercepted by the thiol or a disulfide. rsc.org
Below is a table summarizing the experimental conditions and yields for the electrochemical C3-thiolation of quinoline with various thiols, showcasing the versatility of this method for creating structural analogs of this compound.
| Entry | Quinoline Derivative | Thiol/Diselenide | Product | Yield (%) |
| 1 | Quinoline | Thiophenol | 3-(Phenylthio)quinoline | 84 |
| 2 | Quinoline | 4-Methylthiophenol | 3-((4-Methylphenyl)thio)quinoline | 75 |
| 3 | Quinoline | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)quinoline | 72 |
| 4 | Quinoline | 2-Naphthalenethiol | 3-(Naphthalen-2-ylthio)quinoline | 68 |
| 5 | Quinoline | Cyclohexanethiol | 3-(Cyclohexylthio)quinoline | 55 |
| 6 | Quinoline | Diphenyl diselenide | 3-(Phenylselanyl)quinoline | 62 |
Table 1: Electrochemical C3-Thiolation of Quinoline with Various Thiols and Diselenides. rsc.org
While the C3-thiolation provides a pathway to structural isomers, the synthesis of this compound itself likely proceeds through a different intermediate, namely quinoline-2-thiol (B7765226). The synthesis of quinoline-2-thiones (the tautomeric form of quinoline-2-thiols) can be achieved through non-electrochemical methods, such as the deoxygenative C-H functionalization of quinoline N-oxides with thiourea. organic-chemistry.orgresearchgate.net This reaction, activated by triflic anhydride, offers high regioselectivity and yields. organic-chemistry.orgresearchgate.net
Once quinoline-2-thiol is obtained, the final step would be the S-alkylation with an octadecyl halide. While this alkylation is conventionally carried out using a base, a hypothetical electrochemical approach could be envisioned. Electrochemical alkylations often involve the generation of a nucleophile at the cathode, which then reacts with an alkylating agent. In this case, the cathodic reduction of quinoline-2-thiol in the presence of a suitable supporting electrolyte could generate the corresponding thiolate anion. This highly nucleophilic species would then readily react with octadecyl bromide or iodide to form the desired this compound. This proposed electrochemical pathway would offer the advantages of mild reaction conditions and precise control over the generation of the reactive nucleophile, potentially leading to higher yields and fewer side products compared to traditional methods.
Further research is required to develop a direct and efficient electrochemical method for the synthesis of this compound. However, the existing literature on the electrochemical manipulation of quinolines and the successful synthesis of its structural analogs provide a strong foundation for the future development of such green and sustainable synthetic routes.
Advanced Spectroscopic and Structural Elucidation of 2 Octadecylthio Quinoline
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for the definitive structural elucidation of 2-(octadecylthio)quinoline, providing detailed information about the proton and carbon environments and their connectivity.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the quinoline (B57606) ring and the octadecyl chain. The electron-donating thioether group influences the chemical shifts of the nearby aromatic protons and carbons.
Proton (¹H) NMR: The ¹H NMR spectrum is characterized by signals in both the aromatic (downfield) and aliphatic (upfield) regions. The protons on the quinoline ring are expected to appear between δ 7.0 and 8.5 ppm. chemicalbook.comhmdb.cauncw.edu The methylene (B1212753) group of the octadecyl chain directly attached to the sulfur atom (α-CH₂) is anticipated to be the most downfield of the aliphatic signals, appearing as a triplet around δ 3.2-3.3 ppm due to the deshielding effect of the sulfur. chemistrysteps.compdx.edu The subsequent methylene group (β-CH₂) would resonate around δ 1.7-1.8 ppm, while the large number of remaining methylene groups ((CH₂)₁₅) would produce a broad, intense signal around δ 1.2-1.4 ppm. researchgate.net The terminal methyl group (CH₃) is expected to appear as a triplet at approximately δ 0.88 ppm. researchgate.net
Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would resonate in the δ 120-155 ppm range. The carbon atom at position 2, to which the thioether group is attached, is expected to be significantly shifted. tandfonline.com The carbons of the octadecyl chain display characteristic chemical shifts: the terminal methyl carbon (C18') at ~14 ppm, the bulk of the methylene carbons between ~22 and 32 ppm, and the α-carbon (C1') attached to sulfur at a more downfield position of approximately 30-35 ppm. researchgate.netlibretexts.org The specific chemical shift of the methylene carbons can indicate the conformational state (trans vs. gauche) of the alkyl chain. researchgate.net
Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Quinoline H (H3-H8) | 7.0 - 8.5 | m | Complex multiplet pattern typical for substituted quinolines. chemicalbook.comhmdb.ca |
| S-CH₂- (α-H) | ~ 3.2 - 3.3 | t | Triplet, deshielded by adjacent sulfur atom. chemistrysteps.com |
| S-CH₂-CH₂- (β-H) | ~ 1.7 - 1.8 | p | Pentet/multiplet. |
| -(CH₂)₁₅- | ~ 1.2 - 1.4 | br s | Broad singlet, integrating to 30 protons. researchgate.net |
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Quinoline C (Aromatic) | 120 - 155 | Includes C2-C10 of the quinoline ring. tandfonline.comlibretexts.org |
| S-CH₂- (α-C) | ~ 30 - 35 | Shift influenced by the sulfur atom. researchgate.netlibretexts.org |
| S-CH₂-CH₂- (β-C) | ~ 28 - 30 | |
| -(CH₂)₁₅- | ~ 22 - 32 | Multiple overlapping signals. researchgate.netresearchgate.net |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would clearly show the correlations between adjacent protons within the quinoline ring's spin systems and trace the connectivity along the octadecyl chain, from the α-methylene protons through to the terminal methyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of carbon resonances based on the already-assigned proton signals, such as linking the proton signal at ~3.2 ppm to the α-carbon and the aromatic proton signals to their respective quinoline carbons. mdpi.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is the key experiment for connecting the substituent to the aromatic ring. A crucial correlation would be observed between the α-methylene protons (~3.2 ppm) of the octadecyl chain and the C2 carbon of the quinoline ring, providing definitive proof of the thioether linkage at the 2-position. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, rather than connected through bonds. For this compound, it could show correlations between the α-methylene protons of the chain and the H3 proton on the quinoline ring, further confirming the substitution pattern and providing insight into the molecule's preferred conformation in solution. uwindsor.ca
Proton and Carbon-13 NMR Chemical Shift Analysis
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational modes. mpg.de
The FT-IR spectrum of this compound is expected to be dominated by absorptions from the long alkyl chain, with characteristic peaks from the quinoline moiety. Key expected absorption bands include:
~3100-3000 cm⁻¹: Aromatic C-H stretching from the quinoline ring.
~2955 and ~2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the terminal methyl group. researchgate.net
~2920 and ~2850 cm⁻¹: Strong, sharp bands corresponding to the asymmetric and symmetric C-H stretching of the numerous methylene (CH₂) groups in the octadecyl chain. mpg.de
~1600-1450 cm⁻¹: A series of bands due to C=C and C=N stretching vibrations within the aromatic quinoline ring system. acs.org
~1465 cm⁻¹: CH₂ scissoring (bending) vibration from the alkyl chain.
~850-700 cm⁻¹: Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.
~700-600 cm⁻¹: Weak absorption corresponding to the C-S stretching vibration of the thioether linkage. rsc.org The absence of a peak around 2550 cm⁻¹ would confirm that the sulfur is present as a thioether and not a free thiol (S-H). rsc.org
Raman spectroscopy provides complementary information to FT-IR, often showing strong signals for symmetric and non-polar bonds. For this compound, the Raman spectrum would highlight:
~3060 cm⁻¹: Aromatic C-H stretching vibrations.
~2900 cm⁻¹: Intense peaks from the symmetric and asymmetric C-H stretching of the octadecyl chain. researchgate.net
~1620-1570 cm⁻¹: Strong Raman bands from the quinoline ring stretching modes.
~1375 cm⁻¹: A particularly strong and characteristic quinoline ring breathing vibration, which is a signature peak for many quinoline derivatives. researchgate.netnih.gov
~1000 cm⁻¹: Aromatic ring breathing modes.
~700-600 cm⁻¹: C-S stretching modes, which are often more easily observed in Raman than in IR spectra. rsc.org
Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |
| 2955-2850 | Aliphatic C-H Stretch | FT-IR (Strong), Raman (Strong) |
| 1620-1450 | Aromatic C=C/C=N Stretch | FT-IR, Raman |
| ~1375 | Quinoline Ring Breathing | Raman (Strong) |
| 1465 | Aliphatic C-H Bend | FT-IR |
Fourier Transform Infrared (FT-IR) Spectroscopy
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of the molecule, which corroborates the proposed structure. nih.gov
For this compound, the molecular formula is C₂₇H₄₃NS, corresponding to a calculated monoisotopic mass of approximately 413.3116 Da. sigmaaldrich.com HRMS analysis, typically using electrospray ionization (ESI), would provide an accurate mass measurement of the protonated molecule [M+H]⁺, which should match the calculated value within a few parts per million (ppm), thus validating the molecular formula. researchgate.net
Under electron ionization (EI) conditions, the molecule would undergo predictable fragmentation. The mass spectrum would likely show a prominent molecular ion peak ([M]⁺˙) at m/z 413. Key fragmentation patterns would include:
Alpha-cleavage: Cleavage of the C-S bond is a common pathway for thioethers. This can occur in two ways:
Loss of the octadecyl radical (•C₁₈H₃₇) to yield the quinoline-2-thiolate cation at m/z 161.
Loss of the quinolinylthio radical to yield the octadecyl cation at m/z 253.
Benzylic-type Cleavage: Cleavage of the bond beta to the quinoline ring (the C1'-C2' bond of the alkyl chain) would result in the loss of a C₁₇H₃₅ radical, leading to a stable ion at m/z 175 (C₉H₆N-S-CH₂⁺).
Fragmentation of the Alkyl Chain: The long hydrocarbon chain would undergo characteristic fragmentation, producing a series of daughter ions separated by 14 Da (corresponding to CH₂ units).
Fragmentation of the Quinoline Ring: The quinoline-containing fragments would further decompose via characteristic pathways, such as the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the quinolinyl cation (m/z 128 -> m/z 101). nih.govrsc.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 413 | [C₂₇H₄₃NS]⁺˙ | Molecular Ion (M⁺˙) |
| 253 | [C₁₈H₃₇]⁺ | Cleavage of quinolinyl-S bond |
| 175 | [C₁₀H₈NS]⁺ | Cleavage of C1'-C2' bond (β-cleavage) |
| 161 | [C₉H₇NS]⁺˙ | Cleavage of S-C1' bond (α-cleavage) |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of a compound. acdlabs.comlibretexts.org When a molecule like this compound is subjected to a high-energy electron beam, it can lead to the formation of a molecular ion (M•+) and various fragment ions. libretexts.orglibretexts.org The fragmentation pattern is reproducible and serves as a molecular fingerprint. acdlabs.com
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation processes for alkylthioquinolines could involve:
Cleavage of the C-S bond: This is a common fragmentation pathway for thioethers. The stability of the resulting quinoline-containing cation and the octadecyl radical will influence the intensity of this fragmentation.
Fragmentation of the alkyl chain: The long octadecyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). This is a characteristic feature for long-chain alkyl compounds. spectroscopyonline.com
Cleavage within the quinoline ring: The quinoline ring itself can fragment, although this often requires higher energy. A characteristic loss for quinoline and its derivatives is the expulsion of a molecule of HCN, which can result in a significant fragment ion. chempap.org
The relative abundance of these fragment ions provides insight into the structure of the molecule. For instance, the presence of a prominent peak corresponding to the quinoline-2-thiol (B7765226) cation would strongly support the proposed connectivity.
Table 1: Predicted Key EI-MS Fragmentation Ions for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Molecular Ion [M]•+ | 397 | Intact molecule |
| [M - C₁₈H₃₇]⁺ | 160 | Cleavage of the S-C₁₈H₃₇ bond |
| [M - C₁₇H₃₅]⁺ | 174 | Cleavage of the C-C bond in the alkyl chain |
| Quinoline | 129 | Fragmentation of the thioether linkage |
Note: The m/z values are nominal and based on the most common isotopes.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and higher molecular weight compounds. acdlabs.comupce.cz It typically forms protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. uab.edu Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions, providing detailed structural information. researchgate.netnih.gov
For this compound, ESI-MS would likely produce a strong signal for the [M+H]⁺ ion. The subsequent MS/MS analysis of this ion, through collision-induced dissociation (CID), would reveal characteristic fragmentation patterns. gre.ac.uk The protonation is likely to occur on the nitrogen atom of the quinoline ring, which can influence the fragmentation pathways. rsc.org
Key fragmentation pathways in ESI-MS/MS could include:
Neutral loss of the alkyl chain: A common fragmentation pathway for protonated alkylated compounds is the neutral loss of the alkene (octadecene in this case), resulting in a protonated quinoline-2-thiol.
Cleavage of the C-S bond: Similar to EI-MS, cleavage of the bond between the sulfur and the octadecyl group can occur.
Ring fragmentation: Fragmentation of the quinoline ring system can also be observed, potentially yielding characteristic product ions that confirm the quinoline substructure. nih.gov
The fragmentation patterns observed in ESI-MS/MS can be used to confirm the identity of the compound and to differentiate it from isomers. nih.gov
Table 2: Predicted Key ESI-MS/MS Fragmentation Ions for [this compound+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |
| 398 | 161 | C₁₈H₃₆ | Loss of octadecene from the protonated molecule |
| 398 | 129 | C₁₈H₃₇S• | Cleavage of the C-S bond and loss of the octadecylthio radical |
| 161 | 129 | S | Loss of sulfur from the protonated quinoline-2-thiol |
Note: The m/z values are nominal and based on the most common isotopes.
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline compound. uhu-ciqso.espulstec.net To perform this analysis, a suitable single crystal of this compound must be grown. researchgate.net The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and analyzed to solve the crystal structure. pulstec.net
The analysis of the diffraction data allows for the determination of:
Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Space group: The symmetry elements present in the crystal structure.
Atomic coordinates: The precise position of each atom within the unit cell.
Bond lengths and angles: Accurate measurements of the distances between bonded atoms and the angles between them.
Intermolecular interactions: The presence of non-covalent interactions such as van der Waals forces and potential π-π stacking between the quinoline rings, which dictate the packing of the molecules in the crystal. iucr.org
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 30.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 2570 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the type of information obtained from an SC-XRD experiment.
Powder X-ray Diffraction (PXRD) for Crystalline Phase and Stability Studies
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. pulstec.netucsb.edu Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. ucsb.edu The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting pattern is a fingerprint of the crystalline phases present in the sample. crystalimpact.com
PXRD is valuable for:
Phase identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases within a sample can be identified. crystalimpact.com
Purity analysis: The presence of sharp, well-defined peaks in the PXRD pattern indicates a crystalline material, while the absence of peaks from known impurities can confirm the purity of the sample. mdpi.com
Crystallinity determination: The ratio of the area of the crystalline peaks to the total area of the pattern can provide an estimate of the degree of crystallinity of a sample.
Stability studies: PXRD can be used to monitor changes in the crystalline form of a substance under different conditions (e.g., temperature, humidity), which is crucial for understanding its physical stability.
For this compound, PXRD would be used to confirm that the synthesized bulk material is a single crystalline phase. The pattern obtained would be unique to its specific crystal structure. Any changes in the peak positions or the appearance of new peaks upon storage under various conditions would indicate a phase transformation or degradation.
Supramolecular Assembly and Intermolecular Interactions in 2 Octadecylthio Quinoline Systems
Formation and Characterization of Self-Assembled Monolayers (SAMs) and Thin Films
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate surface. beilstein-journals.org The compound 2-(Octadecylthio)quinoline is an ideal candidate for forming robust SAMs, particularly on noble metal substrates like gold. This propensity is due to the strong affinity of its sulfur atom for the metal surface, which acts as a stable anchor. researchgate.net Following the anchoring of the thioether group, the long octadecyl tails organize themselves into a densely packed, quasi-crystalline structure, driven by van der Waals forces. This process results in a well-defined thin film where the quinoline (B57606) headgroups are exposed at the interface. beilstein-journals.orgrsc.org
The quality of a this compound SAM is assessed by its surface morphology and uniformity, which can be visualized with high resolution using techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
AFM is a powerful tool for analyzing surface topography at the nanoscale without causing damage, making it ideal for delicate organic films. pressbooks.pubnih.govscielo.br In a hypothetical analysis of a this compound SAM on a gold substrate, AFM would be used to measure key surface parameters. The resulting data would be expected to show a highly uniform surface with low roughness, indicative of a well-ordered monolayer. mdpi.com SEM provides complementary information over larger areas, confirming the homogeneity of the film and the absence of major defects. scielo.br
Below is a conceptual data table illustrating typical parameters that would be obtained from an AFM analysis of a bare substrate versus one coated with a this compound SAM.
| Sample | Scan Area | RMS Roughness (Rq) | Average Roughness (Ra) | Comments |
|---|---|---|---|---|
| Bare Gold Substrate | 1 µm x 1 µm | ~0.5 nm | ~0.4 nm | Represents the baseline smoothness of the underlying surface. |
| This compound SAM on Gold | 1 µm x 1 µm | ~0.2 nm | ~0.15 nm | A significant decrease in roughness suggests the formation of a smooth, uniform, and densely packed monolayer. |
The process of SAM formation from a solution can be described by adsorption kinetics and thermodynamic models. The Langmuir isotherm model is particularly relevant as it describes the formation of a single, complete molecular layer (monolayer) on a homogeneous surface. wikipedia.orgtecnoscientifica.com The model assumes that all binding sites are equivalent and that the adsorption of one molecule is independent of its neighbors. wikipedia.orgmdpi.com
The adsorption of this compound from a solvent onto a substrate is expected to fit the Langmuir model well, confirming the formation of a monolayer. researchgate.net The key parameters derived from this model provide insight into the adsorption process.
| Parameter | Symbol | Description | Expected Finding |
|---|---|---|---|
| Maximum Adsorption Capacity | Qm | The maximum amount of adsorbate that can form a complete monolayer on the surface. | The value would correspond to a theoretical densely packed monolayer of this compound. |
| Langmuir Constant | KL | Related to the affinity of the binding sites and the energy of adsorption. | A high KL value would indicate a strong affinity between the molecule and the substrate, leading to stable SAM formation. |
| Correlation Coefficient | R2 | A measure of how well the experimental data fits the model. | A value close to 1 (e.g., >0.99) would confirm that the adsorption process follows the Langmuir model. tecnoscientifica.com |
When formed on an electrode, a this compound SAM can be characterized using electrochemical methods like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). mdpi.com These techniques probe the film's integrity and its ability to act as a barrier to electron transfer. researchgate.netnih.gov
CV measurements typically involve recording the current response to a sweeping potential in the presence of a redox-active species in solution. A well-formed, insulating SAM of this compound would effectively block this species from reaching the electrode surface, leading to a significant reduction in the redox currents compared to a bare electrode. electrochemsci.org
EIS is an even more sensitive technique for characterizing the barrier properties of the film. nih.govsioc-journal.cn By applying a small sinusoidal voltage at various frequencies, EIS can model the interface as an equivalent electrical circuit. researchgate.net For a blocking SAM, the charge transfer resistance (Rct) would be expected to increase dramatically, signifying an effective barrier against ion penetration and electron transfer. researchgate.net
| Electrode State | Charge Transfer Resistance (Rct) | Double Layer Capacitance (Cdl) | Interpretation |
|---|---|---|---|
| Bare Electrode | Low (e.g., < 1 kΩ·cm²) | High (e.g., ~20 µF/cm²) | Represents a direct interface between the electrode and the electrolyte, allowing for easy charge transfer. |
| Electrode with SAM | Very High (e.g., > 1 MΩ·cm²) | Low (e.g., ~1-2 µF/cm²) | The high resistance and low capacitance indicate the formation of a dense, insulating monolayer that effectively blocks the electrode surface. researchgate.net |
Adsorption Kinetics and Thermodynamic Modeling (e.g., Langmuir Isotherm)
Investigation of Non-Covalent Interactions
The stability and structure of supramolecular assemblies are governed by a symphony of non-covalent interactions. numberanalytics.comchemrxiv.org In the case of this compound, the primary non-covalent forces at play, besides the van der Waals interactions within the alkyl tails, are hydrogen bonding and π-π stacking involving the quinoline headgroups.
Hydrogen bonds are directional electrostatic interactions between a hydrogen atom in a polar bond and an electronegative atom such as oxygen or nitrogen. ck12.orglibretexts.orgiisc.ac.in In the structure of this compound, the nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. nih.gov While the molecule itself lacks a strong hydrogen bond donor (like an -OH or -NH group), its quinoline nitrogen can form hydrogen bonds with protic solvent molecules (e.g., water) or with other co-assembled species that are hydrogen bond donors. These interactions can influence the solvation of the SAM surface and its interfacial properties.
Pi-pi (π-π) stacking is a non-covalent interaction that occurs between the delocalized π-electron systems of aromatic rings. numberanalytics.comelifesciences.org This interaction is a crucial driving force in the organization of many aromatic molecules, including quinoline derivatives. rsc.org In a densely packed SAM of this compound, the quinoline headgroups are positioned in close proximity to one another. This arrangement facilitates significant π-π stacking interactions between adjacent rings. nih.govresearchgate.net These attractive forces contribute substantially to the thermodynamic stability and structural order of the monolayer, influencing the tilt and twist angles of the molecules relative to the surface and promoting the formation of large, well-ordered domains. rsc.orgrsc.org
Van der Waals Forces and Dispersion Interactions
Van der Waals forces, although individually weak, are collectively significant in determining the structure and stability of supramolecular assemblies, particularly for molecules with long alkyl chains like this compound. ub.edu These forces encompass dipole-dipole interactions, dipole-induced dipole interactions, and the ubiquitous London dispersion forces. msu.edustudymind.co.uk
In the context of this compound, the long octadecyl chain (C18H37) plays a pivotal role in the self-assembly process, primarily through London dispersion forces. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules. studymind.co.uklibretexts.org The strength of these interactions is proportional to the polarizability of the molecules and increases with the length of the alkyl chain. studymind.co.uk For the octadecyl group, the cumulative effect of these numerous, albeit weak, interactions along the hydrocarbon chain can be substantial, driving the molecules to pack in an ordered fashion to maximize these favorable contacts.
The quinoline moiety, being an aromatic heterocycle, contributes to the intermolecular interactions through π-π stacking. nih.gov The electron-rich π-system of the quinoline ring can interact with adjacent rings, leading to ordered arrangements. nih.govyoutube.com Additionally, the presence of the nitrogen atom and the sulfur thioether linkage can introduce dipole moments, potentially leading to dipole-dipole interactions that further stabilize the supramolecular structure. nih.gov
Research on other long-chain molecules has demonstrated the critical role of subtle changes in van der Waals interactions. For instance, in molecular diodes based on ferrocene-alkanethiolate SAMs, slight variations in these forces have been shown to significantly impact device performance. nih.gov This underscores the importance of understanding and controlling these interactions in the design of functional molecular materials.
Table 1: Key Intermolecular Interactions in this compound Systems
| Interaction Type | Participating Moiety | Description | Significance |
| London Dispersion Forces | Octadecyl Chain | Attraction between temporary, fluctuating dipoles along the alkyl chains. studymind.co.uklibretexts.org | A primary driving force for the ordering and packing of the aliphatic tails. |
| π-π Stacking | Quinoline Ring | Non-covalent interaction between the aromatic rings of adjacent molecules. nih.gov | Contributes to the ordered arrangement of the quinoline head groups. nih.govyoutube.com |
| Dipole-Dipole Interactions | Quinoline-Sulfur Linkage | Electrostatic attraction between permanent dipoles arising from electronegativity differences. nih.gov | Can provide additional stability and directionality to the supramolecular assembly. |
Influence of Structural Modifications on Self-Assembly Behavior (e.g., Odd-Even Effect)
Structural modifications, even subtle ones, can have a profound impact on the self-assembly of molecules. A well-documented phenomenon in systems with long alkyl chains is the "odd-even effect," where the physical properties of a homologous series of molecules oscillate depending on whether the number of carbon atoms in the alkyl chain is odd or even. rsc.orgnih.govrsc.org This effect has been observed in various systems, including n-alkanethiols, bipyridine derivatives, and long-chain O-acyl-l-alaninols. nih.govnih.gov
In the case of 2-(alkylthio)quinolines, one could hypothesize a similar odd-even effect. For this compound, the octadecyl chain has an even number of carbon atoms (n=18). It would be expected to exhibit different packing characteristics compared to its odd-numbered homologues, such as 2-(heptadecylthio)quinoline (n=17) or 2-(nonadecylthio)quinoline (n=19). These differences could manifest in variations in melting points, solubility, crystal packing density, and the structure of self-assembled monolayers.
Studies on bipyridine derivatives with alkyl chains have shown that the two-dimensional structures formed upon self-assembly are influenced by the odd-even effect of the chain length. nih.gov Similarly, research on long-chain O-acyl-l-alaninols revealed an odd-even alternation in their thermotropic phase behavior and d-spacings in the solid state, which was attributed to differences in the packing arrangement within the bilayer structure for odd and even chain lengths.
While direct experimental data for the odd-even effect in the 2-(alkylthio)quinoline series is not available in the reviewed literature, the prevalence of this phenomenon in analogous systems strongly suggests its potential relevance. Investigating a homologous series of 2-(alkylthio)quinolines with varying chain lengths would be a valuable avenue for future research to elucidate the impact of this subtle structural modification on their supramolecular architecture.
Table 2: Predicted Influence of Alkyl Chain Parity on Properties of 2-(Alkylthio)quinolines
| Property | Expected Trend for Even-Numbered Chains (e.g., C18) | Expected Trend for Odd-Numbered Chains (e.g., C17, C19) | Rationale |
| Crystal Packing | Potentially higher packing density. | Potentially lower packing density. | Differences in the orientation of the terminal methyl group affecting intermolecular spacing. nih.govrsc.org |
| Melting Point | Potentially higher melting points. | Potentially lower melting points. | More efficient packing can lead to stronger overall intermolecular forces. |
| Self-Assembled Monolayer Structure | Different molecular tilt angle and surface energy. | Different molecular tilt angle and surface energy. | The orientation of the outermost part of the molecule influences the interface properties. nih.govrsc.org |
Advanced Applications in Chemical Sciences and Materials Engineering
Design and Mechanism of Chemical Sensors and Probes
Quinoline (B57606) derivatives are well-regarded for their fluorescent properties, making them excellent candidates for the core of chemical sensors and probes. smolecule.com The incorporation of a thioether linkage and a long alkyl chain in 2-(Octadecylthio)quinoline allows for fine-tuning of its photophysical properties and its interaction with various analytes.
The functionality of fluorescent sensors based on quinoline scaffolds often relies on two primary mechanisms: Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET): PET is a process where, upon photoexcitation, an electron is transferred from a donor to an acceptor molecule or molecular moiety. wikipedia.orgsemanticscholar.org In the context of a sensor molecule like this compound, the quinoline ring acts as the fluorophore, while the thioether group can act as a fluorescence quencher. The sulfur atom's lone pair of electrons can transfer to the excited state of the fluorophore, quenching its fluorescence. researchgate.net This "fluorescence-off" state is the default. When the sensor interacts with a target analyte, the analyte's binding to the sulfur atom can inhibit this PET process, leading to a "turn-on" fluorescence response. uq.edu.au This mechanism is often exploited for detecting electrophilic species.
Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism is particularly relevant for detecting metal ions. rsc.org In its free state, the sensor molecule may exhibit low fluorescence due to rotational freedom or other non-radiative decay pathways. When a metal ion is introduced, the quinoline nitrogen and the thioether sulfur can act as a chelating unit, binding the metal ion. rsc.orgnih.gov This binding event forms a more rigid complex, which restricts intramolecular rotations and vibrations. This rigidity minimizes non-radiative energy loss and significantly enhances the fluorescence quantum yield, resulting in a strong "turn-on" signal. rsc.orgnih.gov
The versatile structure of this compound allows for its adaptation in sensors designed for a wide array of specific analytes.
Metal Ions: Quinoline-based probes have demonstrated high selectivity for various metal ions. nih.gov The nitrogen atom of the quinoline ring and the sulfur atom of the thioether group in this compound can form a coordination site for soft metal ions like mercury(II) (Hg²⁺), zinc(II) (Zn²⁺), or iron(III) (Fe³⁺). rsc.orgnih.govmdpi.com The binding event, typically operating through a CHEF mechanism, results in a distinct change in the fluorescence spectrum, allowing for selective detection. nih.gov For instance, quinoline-substituted receptors have shown selective fluorescence enhancement in the presence of Hg²⁺. nih.gov
Nitro-Aromatics: The electron-rich quinoline ring makes it a suitable donor for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. The sensing mechanism typically involves fluorescence quenching. When the sensor encounters a nitroaromatic analyte like 2,4,6-trinitrophenol (TNP), a charge-transfer complex can form between the electron-rich sensor and the electron-poor analyte. This interaction facilitates photoinduced electron transfer from the sensor's excited state to the nitroaromatic compound, effectively quenching the sensor's fluorescence. rsc.org
Anions: While cation sensing is more common for this scaffold, quinoline derivatives can be engineered into anion sensors. mdpi.comnih.gov By modifying the structure to include hydrogen-bond donor groups (like urea (B33335) or amide functionalities) near the quinoline ring, receptors can be created that selectively bind anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), or hydrogen sulfate (B86663) (HSO₄⁻). nih.govrsc.org The binding event alters the electronic properties of the quinoline fluorophore, leading to a colorimetric or fluorescent response.
Chemical Warfare Agent Simulants: The nucleophilic nature of the quinoline nitrogen and the thioether sulfur makes them reactive sites for electrophilic chemical warfare agents (CWAs) or their less toxic simulants. uq.edu.au Probes based on the closely related quinoline-2-thione have been developed for the selective detection of sulfur mustard and its analogues. nih.gov The detection mechanism involves the alkylation of the sulfur atom by the mustard agent. This chemical reaction permanently alters the electronic structure of the probe, leading to a dramatic and easily detectable change in its fluorescence properties, often a "turn-on" response. nih.gov
The compound this compound is a promising candidate for integration into practical optoelectronic sensing platforms. Its long octadecyl chain imparts hydrophobicity and facilitates incorporation into various materials. smolecule.com Sensors can be embedded in polymer matrices or sorbed onto solid supports like filter paper or microbeads to create portable, easy-to-use devices for on-site analysis. uq.edu.auarabjchem.org For example, quinoline-based probes have been used to prepare test strips for the visual detection of Zn²⁺ and have been incorporated into anti-counterfeiting inks. arabjchem.org Furthermore, arrays of different sensors on microbeads can generate unique response patterns for various analytes, enabling the differentiation of multiple heavy metals in a single sample. nih.gov
Selective Detection of Specific Analytes (e.g., Metal Ions, Nitro-Aromatics, Anions, Chemical Warfare Agent Simulants)
Corrosion Inhibition Mechanisms and Performance Evaluation
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are recognized as effective corrosion inhibitors, particularly in acidic environments. najah.edumdpi.com this compound fits this profile perfectly, with its quinoline ring system, nitrogen and sulfur atoms, and a long alkyl chain that enhances its protective capabilities. researchgate.net
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. abechem.comresearchcommons.org This process involves several interactions:
Chemisorption: The nitrogen and sulfur atoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.comnajah.edu Additionally, the π-electrons of the quinoline ring can interact with the metal surface. najah.eduresearchgate.net These interactions create strong chemical bonds between the inhibitor and the metal.
Physisorption: Electrostatic interactions can occur between the charged metal surface and the inhibitor molecule.
Hydrophobic Layer: Once adsorbed, the long, hydrophobic octadecyl chains orient away from the metal surface, forming a dense, non-polar layer. This layer acts as a physical barrier, repelling water and corrosive species (like chloride and hydronium ions) from reaching the metal surface, thereby preventing corrosion reactions. abechem.com
The combination of these interactions leads to the formation of a stable, resilient protective film on the metal, significantly reducing the corrosion rate. researchgate.net
The performance of this compound as a corrosion inhibitor is quantitatively evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). ias.ac.in
Potentiodynamic Polarization (PDP): This technique measures the change in corrosion potential (Ecorr) and corrosion current density (Icorr). The addition of an effective inhibitor like this compound causes a significant decrease in the corrosion current density. researchgate.net The inhibitor is classified as anodic, cathodic, or mixed-type depending on how it affects the anodic and cathodic branches of the polarization curve. Quinoline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comias.ac.in
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance and capacitance at the metal/solution interface. In the presence of an inhibitor, the Nyquist plot typically shows a much larger semicircular loop, indicating a significant increase in the charge transfer resistance (Rct). najah.edu A higher Rct value signifies slower corrosion kinetics due to the formation of the protective inhibitor film. ias.ac.in Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules. researchgate.net
The inhibition efficiency (IE%) can be calculated from both PDP and EIS data. The following table shows representative data for quinoline-based inhibitors, illustrating their high efficiency.
Table 1: Electrochemical Parameters for a Quinoline-Based Inhibitor on Mild Steel in 1 M HCl Data is representative of typical performance for quinoline derivatives.
| Inhibitor Conc. | Icorr (μA/cm²) | Rct (Ω·cm²) | IE from PDP (%) | IE from EIS (%) |
| Blank | 950 | 45 | - | - |
| Low | 85 | 580 | 91.1 | 92.2 |
| Medium | 42 | 1150 | 95.6 | 96.1 |
| High | 19 | 2200 | 98.0 | 97.9 |
As shown in the table, increasing the inhibitor concentration leads to a decrease in corrosion current (Icorr) and an increase in charge transfer resistance (Rct), resulting in a higher inhibition efficiency (IE%). Efficiencies exceeding 95% are commonly achieved with quinoline-based inhibitors, demonstrating their excellent protective capabilities. biointerfaceresearch.combohrium.com
Electrochemical Analysis of Inhibition Efficiency
Role in Catalysis and Electrocatalysis
The unique molecular architecture of this compound, featuring a quinoline nitrogen atom and a thioether sulfur atom, positions it as a versatile building block in the design of catalysts for a range of chemical transformations.
Ligand Design for Metal Complex Catalysis
The quinoline moiety is a privileged scaffold in ligand design for transition metal catalysis. The nitrogen atom within the aromatic ring system can effectively coordinate to a metal center. researchgate.netd-nb.info In this compound, the presence of the thioether group at the 2-position introduces a second potential donor site, the sulfur atom. This allows the molecule to act as a bidentate N,S-ligand, forming stable chelate rings with transition metals such as ruthenium, rhodium, palladium, cobalt, and copper. nih.govrsc.orgmdpi.com
The design of such metal complexes is crucial for homogeneous catalysis. The electronic properties and steric bulk of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. nih.gov For instance, quinoline-based ligands have been successfully employed in:
C-H Bond Functionalization: The quinoline nitrogen can act as a directing group, guiding a metal catalyst to activate a specific C-H bond for subsequent functionalization. researchgate.net
Coupling Reactions: Palladium and copper complexes with N-donor ligands are widely used in various cross-coupling reactions. rsc.org
Asymmetric Catalysis: Chiral metal complexes featuring quinoline-based ligands have been developed for enantioselective transformations. mdpi.com
The long octadecyl chain in this compound adds another dimension to its role as a ligand. This lipophilic tail can significantly influence the solubility of the resulting metal complex, making it more compatible with non-polar organic solvents or facilitating its immobilization on solid supports. It can also create a specific steric environment around the metal's active site, potentially influencing substrate selectivity.
Electrocatalytic Hydrogenation and Functionalization Reactions
Electrocatalysis represents a green and efficient alternative to conventional chemical methods, using electrical energy to drive chemical reactions. d-nb.infonih.gov While the direct electrocatalytic hydrogenation of the quinoline ring itself is a significant area of research d-nb.infonih.gov, derivatives like this compound can play a role as ligands within electrocatalytic systems for other transformations.
Transition metal complexes are increasingly used as molecular electrocatalysts to perform challenging reactions under mild conditions. snnu.edu.cn A metal complex of this compound could potentially mediate electrocatalytic reactions through several mechanisms. The complex, when dissolved in the electrolyte, could be reduced or oxidized at the electrode surface to generate a catalytically active species. This species would then interact with the substrate to facilitate the desired transformation, such as hydrogenation or other functionalization reactions like C-H alkylation or annulation. rsc.orgsnnu.edu.cn
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Octadecylthio)quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between quinoline derivatives (e.g., 2-chloroquinoline) and octadecanethiol under anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃). Purification via column chromatography with hexane/ethyl acetate gradients is recommended. Yield optimization requires monitoring reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 quinoline:thiol) to minimize byproducts .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR (to confirm C-S bond formation), and high-resolution mass spectrometry (HRMS) for structural validation. Thermogravimetric analysis (TGA) under nitrogen at 10°C/min up to 600°C assesses thermal stability. Differential scanning calorimetry (DSC) can identify phase transitions, critical for applications requiring thermal resilience .
Q. What solvent systems are effective for solubilizing this compound in experimental settings?
- Methodological Answer : Due to its long alkyl chain, the compound exhibits low solubility in polar solvents. Use non-polar solvents (e.g., chloroform, toluene) or binary mixtures (e.g., DCM with 5% DMSO) for homogeneous solutions. Sonication at 40–50°C for 30 mins enhances dissolution. Solubility parameters (Hansen solubility coefficients) should guide solvent selection .
Advanced Research Questions
Q. How does the alkyl chain length in this compound affect its self-assembly and interfacial properties in supramolecular systems?
- Methodological Answer : Conduct Langmuir-Blodgett experiments to measure surface pressure-area isotherms. Compare with shorter-chain analogs (e.g., C12 or C16 derivatives) to assess packing density and critical micelle concentration (CMC). Atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS) can reveal nanostructural differences. Theoretical modeling (e.g., molecular dynamics simulations) quantifies van der Waals interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., cytotoxicity vs. anti-inflammatory activity) using standardized cell lines (e.g., HEK293 or RAW264.7). Control for batch-to-batch purity variations via HPLC (>98% purity threshold). Meta-analysis of literature data using tools like PRISMA can identify confounding variables (e.g., solvent residues or endotoxin contamination). Replicate studies under inert atmospheres to rule out oxidation artifacts .
Q. How can computational modeling predict the reactivity of this compound in catalytic or photochemical applications?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate UV-Vis spectra (TD-DFT) to correlate absorption maxima with experimental data. For catalytic studies, use transition state modeling (e.g., Gaussian 16) to predict activation energies for thiol-disulfide exchange reactions .
Q. What protocols ensure reproducible results in studying the compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer : Use fluorescence quenching assays with tryptophan-rich proteins (e.g., BSA) to quantify binding constants (Kd). For lipid bilayer studies, prepare giant unilamellar vesicles (GUVs) doped with the compound and monitor membrane fluidity via fluorescence recovery after photobleaching (FRAP). Cross-reference with molecular docking (AutoDock Vina) to identify binding pockets .
Data Presentation and Analysis Guidelines
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?
- Methodological Answer : Include raw data in supplementary materials with annotated peaks and integration values. Use statistical tools (e.g., ANOVA) to compare batch variations. For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Clearly state solvent and temperature conditions, as these significantly affect chemical shifts .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For outlier detection, apply Grubbs’ test or ROUT method (Q=1%) .
Methodological Resources
- Synthetic Protocols : Refer to European Journal of Medicinal Chemistry for thiol-quinoline coupling methodologies .
- Computational Tools : Utilize Gaussian 16 for DFT studies and PyMol for visualizing docking results .
- Data Standards : Follow Beilstein Journal guidelines for reproducibility, including detailed experimental sections and purity criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
